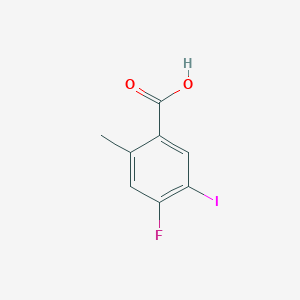

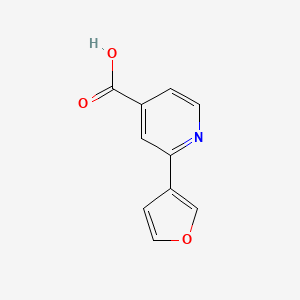

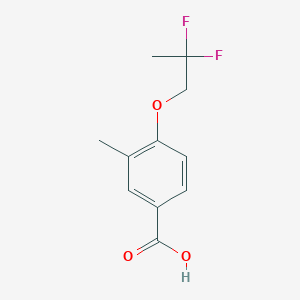

2-(Furan-3-yl)isonicotinic acid

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of furan derivatives has been explored in various studies. For instance, one study achieved comprehensive characterization of synthesized compounds through 1D NMR spectroscopic analyses (1H and 13C NMR), 2D NMR spectroscopy (HSQC, NOESY), and high-resolution mass spectrometry (HRMS) .Molecular Structure Analysis

The molecular structure of furan derivatives can be analyzed using various techniques. For example, the dipole moment, polarizability, and first static hyperpolarizability of the stable conformers have been calculated using the 6-311++G (d, p) basis set .Chemical Reactions Analysis

Furan derivatives undergo various reactions. For instance, furan can react through oxygen addition to the ring to produce surface-adsorbed furanone intermediates .Physical And Chemical Properties Analysis

The physical and chemical properties of furan derivatives can be analyzed using various techniques. For instance, the dipole moment for different conformers has been calculated .Applications De Recherche Scientifique

Antibacterial Activity

Furan derivatives, including “2-(Furan-3-yl)isonicotinic acid”, have been recognized for their antibacterial properties. They are particularly effective against both gram-positive and gram-negative bacteria. The structural presence of the furan ring contributes to the compound’s ability to interfere with bacterial cell wall synthesis or protein function, leading to potential use in developing new antibacterial drugs .

Antifungal Applications

The antifungal potential of furan compounds is another significant area of application. They have been shown to inhibit the growth of various fungal species, including strains of Candida. This makes “2-(Furan-3-yl)isonicotinic acid” a candidate for the synthesis of antifungal agents, which could be particularly useful in treating infections resistant to conventional antifungal drugs .

Anticancer Research

Furan derivatives are being explored for their anticancer activities. The furan nucleus can be involved in the synthesis of compounds that exhibit cytotoxic activities against cancer cells. This research is crucial for the development of novel chemotherapeutic agents that could offer improved efficacy and reduced side effects .

Agricultural Chemicals

In agriculture, furan derivatives can serve as fungicides and herbicides. Their ability to inhibit the growth of certain plant pathogens makes them valuable in crop protection. “2-(Furan-3-yl)isonicotinic acid” could be utilized in the synthesis of such chemicals, contributing to sustainable agricultural practices .

Organic Synthesis

The furan ring in “2-(Furan-3-yl)isonicotinic acid” offers a versatile platform for organic synthesis. It can undergo various chemical reactions, making it a valuable intermediate in the synthesis of complex organic molecules. This has implications for the pharmaceutical industry and material science .

Material Science

Furan derivatives are also used in material science for the development of new materials with unique properties. “2-(Furan-3-yl)isonicotinic acid” could be involved in creating polymers or other materials that require specific characteristics such as thermal stability or electrical conductivity .

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

Furan derivatives, in general, have been known to exhibit a wide range of advantageous biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas .

Mode of Action

It is known that isoniazid, a key drug in the chemotherapy of tuberculosis, is a derivative of isonicotinic acid . The bioactive form of isoniazid is isonicotinic acid . This suggests that 2-(Furan-3-yl)isonicotinic acid may interact with its targets in a similar manner.

Biochemical Pathways

Furan-containing compounds are known to exhibit a wide range of biological and pharmacological characteristics, suggesting that they may affect multiple biochemical pathways .

Result of Action

Furan derivatives are known to exhibit a wide range of biological and pharmacological characteristics, suggesting that they may have diverse molecular and cellular effects .

Propriétés

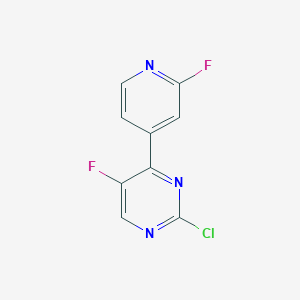

IUPAC Name |

2-(furan-3-yl)pyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c12-10(13)7-1-3-11-9(5-7)8-2-4-14-6-8/h1-6H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMEZENYWAAFWDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C(=O)O)C2=COC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

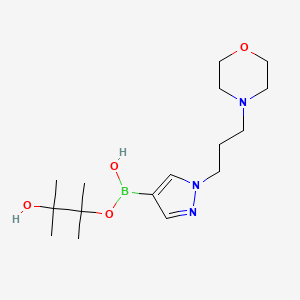

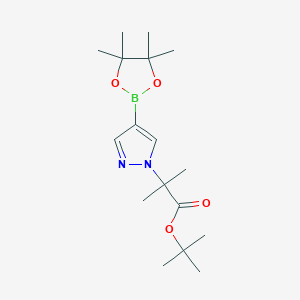

![5-Oxa-7-azaspiro[3.4]octan-6-one, 8-phenyl-](/img/structure/B1445972.png)

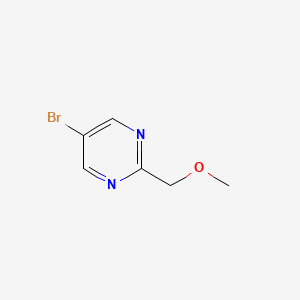

![1-Pyrrolidin-1-yl-2-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-ethanone](/img/structure/B1445978.png)